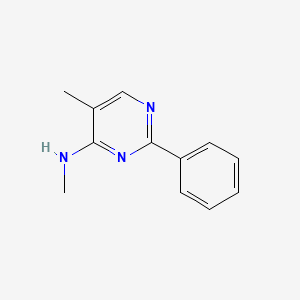![molecular formula C11H18N2O B13250429 2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C11H18N2O. This compound features a pyridine ring attached to an ethyl group, which is further connected to an amino group and a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of pyridine derivatives with ethylamine and butanol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol: Similar structure but with the pyridine ring attached at a different position.
2-{[1-(Pyridin-2-yl)ethyl]amino}ethanol: Similar structure but with a shorter carbon chain.
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a different carbon chain length.
Uniqueness
2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(1-pyridin-2-ylethylamino)butan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-3-10(8-14)13-9(2)11-6-4-5-7-12-11/h4-7,9-10,13-14H,3,8H2,1-2H3 |
InChI Key |
LRBAOZAOCQNQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


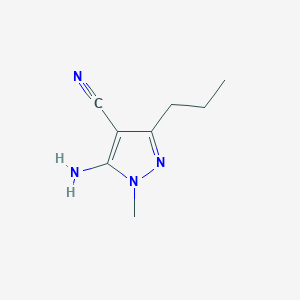
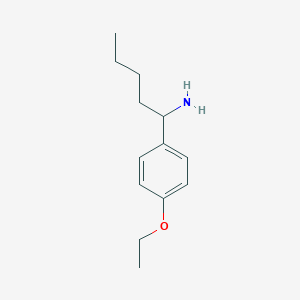

![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13250365.png)
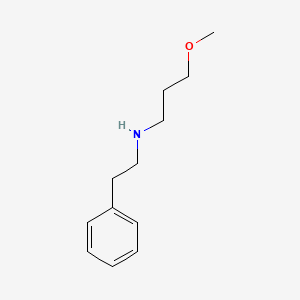
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid](/img/structure/B13250381.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)
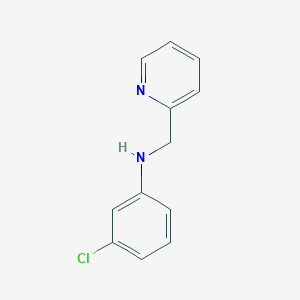


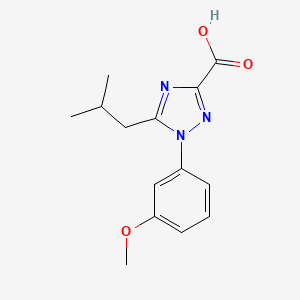

![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
